molecular formula C23H27N3O4S B10986148 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10986148
M. Wt: 441.5 g/mol
InChI Key: UXAPLSBTBOEQOM-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a phenylsulfonyl group at the piperidine nitrogen and a 2-methoxyethyl-substituted indole moiety at the carboxamide position.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[1-(2-methoxyethyl)indol-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-30-17-16-25-13-12-20-21(8-5-9-22(20)25)24-23(27)18-10-14-26(15-11-18)31(28,29)19-6-3-2-4-7-19/h2-9,12-13,18H,10-11,14-17H2,1H3,(H,24,27)

InChI Key

UXAPLSBTBOEQOM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the 1-(2-Methoxyethyl)-1H-indol-4-yl Substructure

The indole core is typically synthesized via Fischer indole synthesis or alkylation of pre-formed indoles . A validated approach involves alkylating 1H-indol-4-yl derivatives with 2-methoxyethyl chloride under basic conditions. For example, treatment of 1H-indol-4-ol with 2-methoxyethyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours yields 1-(2-methoxyethyl)-1H-indol-4-ol with >80% conversion. Subsequent oxidation or functionalization steps may be required depending on the target intermediate.

Functionalization of the Piperidine Ring

Sulfonylation with Phenylsulfonyl Chloride

The piperidine ring is sulfonylated using phenylsulfonyl chloride under anhydrous conditions. In a representative procedure, piperidine-4-carboxylic acid is treated with phenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding 1-(phenylsulfonyl)piperidine-4-carboxylic acid with 75–85% isolated yield.

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature : 0°C → room temperature

Carboxamide Bond Formation

Peptide Coupling Strategies

The final carboxamide bond is forged via activation of the carboxylic acid followed by coupling with the indole amine. A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. For instance, 1-(phenylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) is activated with EDCl (1.5 equiv) and HOBt (1.5 equiv) for 30 minutes, followed by addition of 1-(2-methoxyethyl)-1H-indol-4-amine (1.1 equiv). The reaction is stirred at room temperature for 12–16 hours, achieving 70–78% yield.

Alternative Coupling Agents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Enhances coupling efficiency for sterically hindered amines.

  • Isobutyl Chloroformate : Used in non-polar solvents like chloroform for moisture-sensitive reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). Purity is confirmed by HPLC (>95%) and LC-MS.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.8–7.6 (aromatic protons, phenylsulfonyl), δ 4.2–3.8 (methylene groups, 2-methoxyethyl), and δ 3.3 (piperidine CH₂).

  • IR Spectroscopy : Stretching frequencies at 1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (sulfonyl S=O).

Data Tables

Table 1. Comparison of Sulfonylation Conditions

ParameterMethod AMethod B
Solvent DCMTHF
Base TEADIPEA
Temperature 0°C → RTRT
Yield 85%78%

Table 2. Carboxamide Coupling Efficiency

Coupling AgentSolventYield
EDCl/HOBtDMF78%
HATUDCM82%
Isobutyl ChloroformateChloroform68%

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows methods similar to (amine coupling) and (reductive amination), ensuring scalability .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing sulfonyl substituents (e.g., fluoro, chloro) improve stability but may require formulation adjustments for solubility .
    • The 2-methoxyethyl group on indole balances hydrophilicity and metabolic resistance, making it advantageous over bulkier substituents .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Indole Moiety : Known for its presence in various natural products and pharmaceuticals, contributing to biological activity.
  • Phenylsulfonyl Group : Often associated with antibacterial properties, enhancing the compound's pharmacological profile.
  • Piperidine Ring : Known for its diverse biological effects, including neurological activity.

Antibacterial Activity

The phenylsulfonamide group within the compound suggests potential antibacterial properties. Studies on structurally similar compounds indicate significant antibacterial activity against various bacterial strains. For instance, compounds with sulfonamide functionality have been shown to inhibit bacterial growth through enzyme inhibition mechanisms .

Anticancer Properties

Research indicates that indole derivatives often exhibit anticancer activity. The unique combination of the indole and sulfonamide structures in this compound may enhance its efficacy against cancer cells. Comparative studies with similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are crucial for understanding the therapeutic applications of such compounds in treating conditions like Alzheimer's disease and urinary tract infections .

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
1-(2-methoxyethyl)-indoleIndole moietyAnticancer activity
PhenylsulfonamideSulfonamide groupAntibacterial properties
Piperidinocarboxamide derivativesPiperidine ringNeurological effects

This table illustrates the diversity within this class of chemical structures and highlights the potential uniqueness of this compound in terms of its specific biological activity and therapeutic applications.

Study on Anticancer Activity

In a recent study, a series of indole-based compounds were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the indole structure significantly influenced cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further development .

Enzyme Inhibition Research

Another study focused on evaluating the enzyme inhibitory potential of various piperidine derivatives. The findings revealed that specific substitutions on the piperidine ring enhanced AChE inhibition, indicating that similar modifications could be beneficial for optimizing the biological activity of this compound .

Q & A

Q. What are the recommended synthetic routes for N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including piperidine ring functionalization, sulfonylation, and coupling with indole derivatives. For example, piperidine-4-carboxamide intermediates are often sulfonylated using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Coupling with 1-(2-methoxyethyl)-1H-indol-4-amine can be achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt). Yield optimization (typically 50–70%) requires strict control of reaction parameters: anhydrous solvents, inert atmosphere, and temperature gradients (0°C to room temperature). Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .

Q. How can structural elucidation of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the indole, piperidine, and sulfonyl moieties. Key NMR signals include:
  • Indole NH proton (~10–12 ppm, broad singlet).
  • Piperidine protons (δ 2.5–3.5 ppm, multiplet).
  • Methoxyethyl group (δ 3.3–3.5 ppm, singlet for OCH3).
    High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related piperidine sulfonamides .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the indole and piperidine motifs .
  • Antiviral activity : Screen in SARS-CoV-2 pseudovirus entry assays, as piperidine carboxamides show potential in viral inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity between structurally similar analogs?

  • Methodological Answer : Contradictions often arise from substituent effects. For example, replacing the 2-methoxyethyl group with a bulkier substituent (e.g., benzyl) may alter receptor binding kinetics. To address this:
  • Perform molecular dynamics simulations to compare binding poses.
  • Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with incremental modifications (e.g., methoxy vs. ethoxy groups).
  • Validate using isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of this compound?

  • Methodological Answer :
  • Pharmacokinetics : Administer orally or intravenously in rodents (e.g., Sprague-Dawley rats). Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis to determine Cmax, T1/2, and bioavailability.
  • Efficacy : Use stress-induced corticotropin release models (rodents) for neuropsychiatric applications, as seen with V1b receptor antagonists like SSR149415 . For antiviral studies, employ transgenic mice expressing human ACE2 for SARS-CoV-2 challenge .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Methodological Answer :
  • Docking studies : Use crystal structures of target receptors (e.g., V1b receptor PDB: 4L7D) to identify key interactions (e.g., hydrogen bonds with Asp130).
  • Free-energy perturbation (FEP) : Predict the impact of substituent changes on binding energy.
  • Off-target screening : Employ cheminformatics tools (e.g., SwissTargetPrediction) to assess potential interactions with unrelated targets (e.g., ion channels) .

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